Z-Gly-pro-betana
Overview
Description
Scientific Research Applications
Plant Stress Resistance
Glycine betaine (GB) and proline are significant in enhancing plant abiotic stress resistance. Studies have shown these compounds are crucial in a variety of plant species for coping with environmental stresses like drought, salinity, and extreme temperatures. While their exact roles in osmotolerance are debated, evidence suggests their positive effects on enzyme and membrane integrity and in osmotic adjustment in stressed plants. Genetically-engineered plants and exogenous applications of GB and proline have shown promising results in increasing growth and crop yield under stress conditions, though further research is needed for effective application (Ashraf & Foolad, 2007).
Animal Nutrition and Growth
Zinc glycine chelate (Zn-Gly) has been studied for its impact on animal nutrition, particularly in broiler chickens. Research indicates that dietary supplementation with Zn-Gly improves antioxidative enzyme activity, mineral composition in the liver, and overall growth performance. The inclusion of Zn-Gly in diets has shown positive effects on the body's antioxidative capacity and better storage of minerals like Zn and Cu in the liver, suggesting its potential as an alternative to traditional zinc sources in animal feed (Kwiecień et al., 2016; Feng et al., 2010).
Medical Research
Z-Gly-Pro-CHN2, a specific inhibitor of post proline cleaving enzyme, has shown potential as a valuable tool in the study of neuropeptide metabolism. This compound was found to inactivate the enzyme completely at low concentrations, impacting the metabolism of neuropeptides. Its specificity makes it a promising candidate for exploring the physiological functions of this enzyme (Knisatschek & Bauer, 1986).
Enzyme and Genetic Studies
Studies have identified small molecules that can block the polymerization of Z alpha1-antitrypsin, which is associated with liver disease. This research has opened doors for novel therapy methods, utilizing these small molecules to treat liver diseases related to the Z allele of alpha1-antitrypsin (Mallya et al., 2007).
Mechanism of Action
properties
IUPAC Name |
benzyl N-[2-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-23(16-26-25(31)32-17-18-7-2-1-3-8-18)28-14-6-11-22(28)24(30)27-21-13-12-19-9-4-5-10-20(19)15-21/h1-5,7-10,12-13,15,22H,6,11,14,16-17H2,(H,26,31)(H,27,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMWGYRWDXZYLQ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595107 | |
Record name | N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-pro-betana | |
CAS RN |
67336-99-6 | |
Record name | N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67336-99-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.